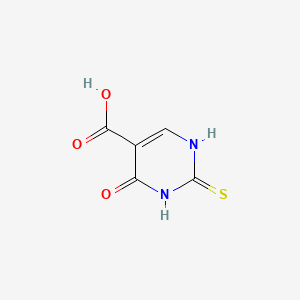

5-Carboxy-2-thiouracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHWTDCFQVKNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066943 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Thiouracil-5-carboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23945-50-8 | |

| Record name | 5-Carboxy-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23945-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiouracil-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023945508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Carboxy-2-thiouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-thiouracil, also known as 2-thiouracil-5-carboxylic acid, is a pyrimidine (B1678525) derivative that has garnered interest in medicinal chemistry due to its potential as an anti-tumor agent, particularly when complexed with metal ions.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a synthetic organic compound that typically presents as a powder.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₃S | [5][6] |

| Molecular Weight | 172.16 g/mol | [5][6] |

| Appearance | Powder | [4] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL), 4 M NH₄OH (50 mg/mL), and formic acid (50 mg/mL). | [5] |

| CAS Number | 23945-50-8 | [5][6] |

Reactivity and Stability

The reactivity of this compound is characterized by the functional groups present in its structure: the thiourea (B124793) moiety within the pyrimidine ring and the carboxylic acid group at the 5-position.

Metal Complex Formation: this compound readily forms complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).[1] This chelating ability is a significant aspect of its chemical reactivity and is believed to be linked to its potential anti-tumor activity.

Synthesis of Derivatives: The carboxylic acid and thiouracil moieties serve as handles for the synthesis of various derivatives. For instance, it can be used to produce methylhydrazonium salts, which have shown potential anti-bacterial and anti-tumor properties.[5] Furthermore, the general class of 2-thiouracil (B1096) derivatives can undergo reactions such as S-alkylation and chlorosulfonation to create a diverse range of compounds with potential pharmacological activities.[8][9]

Stability: Specific studies on the thermal and pH stability of this compound are limited. However, studies on related compounds, such as 5-fluorouracil, indicate that stability is influenced by pH, with degradation observed under alkaline conditions.[10] The stability of thiouracil derivatives in suspension has also been investigated, showing dependence on temperature.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, general methods for the synthesis of related thiouracil derivatives can be adapted.

Synthesis of 2-Thiouracil Derivatives (General Approach)

The synthesis of 2-thiouracil derivatives often involves the condensation of a β-ketoester with thiourea.[12] For example, 5-carbethoxy-2-thiouracil (B1220596) can be synthesized by condensing N-substituted thioureas with diethyl ethoxymalonate.[12] A general workflow for the synthesis of 2-thiouracil derivatives is depicted in the following diagram.

Caption: General workflow for the synthesis of 2-thiouracil derivatives.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quantification of this compound.

-

Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight of this compound. The top peak in the mass spectrum is observed at an m/z of 172, corresponding to the molecular ion.[4][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. For carboxylic acids, the acidic proton typically appears as a broad singlet in the ¹H NMR spectrum at a downfield chemical shift (10-13 ppm).[14] The carbonyl carbon of the carboxylic acid would be expected in the ¹³C NMR spectrum around 160-185 ppm.[15]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column with a suitable mobile phase, such as a phosphate (B84403) buffer and an organic modifier like acetonitrile, would be a typical starting point.[11] Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance.

Biological Activity and Potential Mechanism of Action

The primary biological activity of interest for this compound is its potential as an anti-tumor agent.[1][2][3] This activity is often enhanced when the molecule forms complexes with metal ions.[1] While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to pyrimidine bases suggests that it may act as an antimetabolite.

Inhibition of Pyrimidine Biosynthesis

As a pyrimidine analog, this compound could potentially interfere with the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[16] The general scheme of pyrimidine biosynthesis inhibition is illustrated below.

Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Modulation of Signaling Pathways

Other pyrimidine derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the Hedgehog signaling pathway.[13] The Hedgehog pathway is involved in embryonic development and its aberrant activation is implicated in several cancers.[17] Small molecule inhibitors can target components of this pathway, such as the Smoothened (Smo) receptor.[18] While a direct link between this compound and the Hedgehog pathway has not been established, it represents a potential area for further investigation into its anti-tumor mechanism.

Conclusion

This compound is a molecule with interesting chemical properties and potential therapeutic applications. Its ability to form metal complexes and serve as a scaffold for the synthesis of other bioactive molecules makes it a compound of interest for further research. While more detailed studies are needed to fully elucidate its physicochemical properties, stability, and mechanism of action, this guide provides a solid foundation of current knowledge for researchers and drug development professionals. Future investigations should focus on obtaining quantitative data for its solubility and pKa, developing detailed and optimized synthesis and purification protocols, and exploring its specific molecular targets and signaling pathway interactions to fully realize its therapeutic potential.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 2-THIOURACIL-5-CARBOXYLIC ACID | 23945-50-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Thiouracil-5-carboxylic acid | C5H4N2O3S | CID 3002041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 23945-50-8 [sigmaaldrich.com]

- 6. Inhibition of the Hedgehog Signaling Pathway Depresses the Cigarette Smoke-Induced Malignant Transformation of 16HBE Cells on a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarscommons.fgcu.edu]

- 9. mdpi.com [mdpi.com]

- 10. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Targeting the Hedgehog Signaling Pathway with Small Molecules from Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-THIOURACIL-5-CARBOXYLIC ACID(23945-50-8) MS [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Discovery of a new pyrimidine synthesis inhibitor eradicating glioblastoma-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

The Discovery and Enduring Legacy of 2-Thiouracil Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of 2-thiouracil (B1096) and its derivatives. Initially rising to prominence as a revolutionary treatment for hyperthyroidism, the journey of 2-thiouracil from its synthesis to clinical application and subsequent evolution into a scaffold for novel therapeutic agents is detailed. This document elucidates the foundational antithyroid mechanism of action, centered on the inhibition of thyroid peroxidase, and explores the expansion of its therapeutic potential into oncology. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a quantitative analysis of its activity. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex roles these compounds play in biological systems.

A Serendipitous Discovery and the Dawn of Antithyroid Therapy

The story of 2-thiouracil is a landmark in the history of pharmacology, representing one of the first effective medical treatments for hyperthyroidism. Prior to the 1940s, management of this condition was largely limited to surgical intervention. The discovery of the antithyroid properties of thiourea-containing compounds was a result of serendipitous observations by several independent research groups who noted that these substances induced goiter in experimental animals.

It was the pioneering work of Dr. Edwin B. Astwood and his colleagues in the early 1940s that systematically investigated a series of sulfur-containing compounds, leading to the identification of 2-thiouracil as a potent inhibitor of thyroid hormone synthesis.[1][2] Astwood's seminal 1943 publication in the Journal of the American Medical Association detailed the successful treatment of patients with hyperthyroidism using 2-thiouracil, marking a paradigm shift in the management of thyroid disorders.[1] This discovery opened the door to a new class of therapeutic agents known as thionamides.

The Chemistry of 2-Thiouracil: Synthesis and Derivatization

2-Thiouracil, chemically known as 2,3-dihydro-2-thioxo-4(1H)-pyrimidinone, is a heterocyclic compound structurally related to the pyrimidine (B1678525) base uracil, with a sulfur atom replacing the oxygen at the C2 position. This thionamide functional group is crucial for its biological activity.

Classical Synthesis of 2-Thiouracil

The most common and historically significant method for synthesizing 2-thiouracil is the condensation of thiourea (B124793) with a β-ketoester, such as ethyl acetoacetate, in the presence of a base.

Experimental Protocol: Synthesis of 2-Thio-6-methyluracil

A detailed procedure for a derivative, 2-thio-6-methyluracil, is provided as a representative example of this classic synthesis:

-

Reaction Setup: In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.

-

Reaction: Gently heat the mixture on a steam bath and allow it to evaporate to dryness in a fume hood over approximately 8 hours.

-

Work-up: Dissolve the residue in 1 liter of hot water, treat with activated carbon, and filter.

-

Precipitation: Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.

-

Purification: Collect the precipitate by filtration. Resuspend the wet solid in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid, stir thoroughly, and then cool.

-

Isolation: Collect the purified product by filtration, wash with cold water, and dry. The yield of 2-thio-6-methyluracil is typically in the range of 69-84%.[3]

Characterization Data: The synthesized compounds are typically characterized by spectroscopic methods such as FT-IR and NMR, as well as single crystal X-ray diffraction to confirm their structure.

Synthesis of 2-Thiouracil Derivatives

The 2-thiouracil scaffold has proven to be a versatile platform for the development of new therapeutic agents. Numerous derivatives have been synthesized by modifying the core structure, leading to compounds with a wide range of biological activities, including anticancer properties. A common strategy involves the synthesis of 2-thiouracil-5-sulfonamide derivatives.

Experimental Protocol: General Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives

-

Chlorosulfonation: 2-Thiouracil is reacted with chlorosulfonic acid to yield 2-thiouracil-5-sulfonyl chloride.

-

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with various primary or secondary amines in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol (B145695) to afford the corresponding sulfonamide derivatives.[4]

Antithyroid Mechanism of Action: Inhibition of Thyroid Peroxidase

The primary therapeutic effect of 2-thiouracil and its derivatives in hyperthyroidism stems from their ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This is achieved through the direct inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis.

TPO is responsible for catalyzing two crucial steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). The coupling of these iodotyrosine residues to form T4 and T3 is also inhibited. 2-thiouracil acts as a competitive inhibitor of TPO, effectively reducing the production of thyroid hormones.[5][6] This leads to a decrease in the circulating levels of T4 and T3, thereby alleviating the symptoms of hyperthyroidism.

The inhibition of TPO by propylthiouracil (B1679721) (PTU), a commonly used derivative, has been shown to be reversible.[7]

The goitrogenic effect of 2-thiouracil, the enlargement of the thyroid gland, is an indirect consequence of its primary mechanism of action. The reduction in circulating thyroid hormones leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.[8] Chronic stimulation of the thyroid gland by TSH results in hypertrophy and hyperplasia of the thyroid follicular cells, leading to goiter.

Expanding Horizons: Anticancer Activity of 2-Thiouracil Derivatives

In recent years, research has unveiled the potential of 2-thiouracil derivatives as anticancer agents.[4][9] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

Mechanism of Anticancer Action: CDK2A Inhibition and Cell Cycle Arrest

One of the key mechanisms underlying the anticancer activity of certain 2-thiouracil derivatives is the inhibition of cyclin-dependent kinase 2A (CDK2A).[10] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

By inhibiting CDK2A, these 2-thiouracil derivatives can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and promote apoptosis (programmed cell death).[10] This cell cycle arrest is often mediated through the enhanced expression of cell cycle inhibitors such as p21 and p27.[10]

Quantitative Data

The following tables summarize the available quantitative data for 2-thiouracil and its derivatives.

Table 1: Antithyroid Activity of Thionamides

| Compound | Target | IC50 | Species | Reference |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 2 x 10⁻⁶ M | Human | [7] |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 8 x 10⁻⁷ M | Human | [7] |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 1.2 µM | Rat | [1] |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 µM | Rat | [1] |

Table 2: Anticancer Activity of 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Compound 9 | CaCo-2 (Colon) | 2.82 | [4] |

| MCF7 (Breast) | 2.92 | [4] | |

| Compound 5d | MCF-7 (Breast) | 0.52 | [9] |

| HEPG-2 (Liver) | 0.63 | [9] | |

| 5-Fluorouracil (Reference) | MCF-7 (Breast) | 0.67 | [9] |

| HEPG-2 (Liver) | 5 | [9] |

Conclusion and Future Directions

From its historical position as a groundbreaking treatment for hyperthyroidism to its current role as a versatile scaffold in drug discovery, 2-thiouracil continues to be a compound of significant interest to the scientific community. Its well-established antithyroid mechanism of action provides a solid foundation for understanding its therapeutic effects, while the emerging anticancer properties of its derivatives open up new avenues for research and development. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to further unravel the therapeutic potential of this remarkable class of compounds. Future investigations will likely focus on the development of more potent and selective 2-thiouracil derivatives with improved pharmacokinetic and safety profiles for a range of therapeutic applications.

References

- 1. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Landmark article May 8, 1943: Treatment of hyperthyroidism with thiourea and thiouracil. By E.B. Astwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Carboxy-2-thiouracil molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological significance of 5-Carboxy-2-thiouracil. This compound, a derivative of thiouracil, has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound, also known by its synonyms 2-Thiouracil-5-carboxylic acid and 5-Carboxy-4-hydroxy-2-thiopyrimidine, is a pyrimidine (B1678525) analogue.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 172.16 g/mol | [1][2][3] |

| Chemical Formula | C₅H₄N₂O₃S | [1][3] |

| Appearance | Powder | [3] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL) | |

| IUPAC Name | 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [3] |

| CAS Number | 23945-50-8 | [1] |

Biological Activity and Applications

This compound is recognized for its potential as an anti-tumor agent, an activity that is notably enhanced when it forms complexes with metal ions.[1][2][4] Research has demonstrated that metal complexes involving Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) exhibit anti-tumor activity against Sarcoma-180 tumor cells both in vivo and in vitro.[4] Additionally, this compound serves as a precursor for producing methylhydrazonium salts with potential anti-bacterial and anti-tumor properties.

The logical workflow for investigating the primary biological application of this compound is illustrated below.

Experimental Protocols

Detailed, step-by-step synthesis protocols for this compound are not extensively documented in the provided literature. However, the synthesis of structurally related thiouracil derivatives often involves the condensation of a substituted thiourea (B124793) with a malonic acid derivative. A generalized experimental workflow for the synthesis of such compounds is outlined below.

Note on Synthesis: The protocol for synthesizing 5-carbethoxy-2-thiouracil analogues involves a one-pot, two-component reaction.[5] Specifically, N-substituted thioureas are condensed with diethyl ethoxymalonate under microwave irradiation in the presence of pyridine (B92270) to yield the corresponding ethyl ester derivative.[5] Subsequent hydrolysis of the ethyl ester group would be required to yield the final this compound product.

Characterization Methods

The characterization of this compound and its metal complexes typically involves a suite of analytical techniques to confirm the structure, purity, and physicochemical properties of the synthesized compounds. These methods include:

-

Elemental Analysis: To determine the empirical formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Electronic (UV-Vis) Spectra: To study electronic transitions.

-

Magnetic Susceptibility Measurements: For characterizing metal complexes.

-

Powder X-ray Diffraction (XRD): To determine the crystal structure of the solid material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure in solution.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Thin-Layer Chromatography (TLC): To assess purity.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Thiouracil-5-carboxylic acid | C5H4N2O3S | CID 3002041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antitumour activity of metal complexes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Anticancer Screening of 5-Carboxy-2-thiouracil and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil and its derivatives have garnered significant interest in medicinal chemistry due to their structural similarity to the pyrimidine (B1678525) bases found in nucleic acids. This structural analogy allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA and thereby exhibiting potential as anticancer agents. 5-Carboxy-2-thiouracil, in particular, serves as a key scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary anticancer screening of this compound and its derivatives, focusing on experimental protocols, data presentation, and the underlying signaling pathways. While direct anticancer screening data for this compound as a standalone compound is limited in publicly available research, this guide leverages data from its closely related derivatives and metal complexes to provide a comprehensive framework for its evaluation.

Data Presentation: Anticancer Activity of Thiouracil Derivatives

The anticancer activity of thiouracil derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for representative 2-thiouracil (B1096) derivatives, showcasing their potential as anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thiouracil-5-sulfonamide Derivative 6e | A-2780 (Ovarian) | 1.21 ± 0.08 | [1] |

| HT-29 (Colon) | 1.32 ± 0.11 | [1] | |

| MCF-7 (Breast) | 0.98 ± 0.06 | [1] | |

| HepG2 (Liver) | 2.15 ± 0.15 | [1] | |

| 2-Thiouracil-5-sulfonamide Derivative 6b | A-2780 (Ovarian) | 2.45 ± 0.19 | [1] |

| HT-29 (Colon) | 2.87 ± 0.23 | [1] | |

| MCF-7 (Breast) | 1.88 ± 0.14 | [1] | |

| HepG2 (Liver) | 3.54 ± 0.28 | [1] | |

| 2-Thiouracil-5-sulfonamide Derivative 6g | A-2780 (Ovarian) | 3.12 ± 0.25 | [1] |

| HT-29 (Colon) | 3.54 ± 0.29 | [1] | |

| MCF-7 (Breast) | 2.51 ± 0.20 | [1] | |

| HepG2 (Liver) | 4.18 ± 0.34 | [1] |

Experimental Protocols

The preliminary anticancer screening of thiouracil derivatives typically involves in vitro cytotoxicity assays to determine their effect on cancer cell viability and proliferation. The two most common methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Remove the medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the fluorescent dye sulforhodamine B to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Add SRB solution (e.g., 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Mandatory Visualization

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer screening of thiouracil derivatives.

Potential Signaling Pathways Affected by Thiouracil Derivatives

While the precise signaling pathways affected by this compound are not well-documented, research on its derivatives suggests potential interference with key cancer-related pathways. As antimetabolites, they can disrupt nucleic acid synthesis, leading to DNA damage and cell cycle arrest.

References

In-Depth Technical Guide: Solubility and Stability of 5-Carboxy-2-thiouracil in Buffers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 5-Carboxy-2-thiouracil in various buffers is limited. This guide provides a comprehensive framework of recommended experimental protocols based on established pharmaceutical industry standards for the determination of these properties. The data tables included are illustrative templates to be populated with experimental findings.

Introduction

This compound, a derivative of the well-known thiouracil core, holds potential in medicinal chemistry, notably as a precursor in the synthesis of compounds with potential anti-tumor activities.[1] For researchers and professionals in drug development, a thorough understanding of the solubility and stability of this compound in aqueous buffer systems is of paramount importance. These fundamental physicochemical characteristics are critical for designing robust formulations, ensuring consistent biological activity, and fulfilling regulatory requirements. This technical guide outlines the standard methodologies for a comprehensive evaluation of the solubility and stability of this compound.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.

-

Chemical Structure:

-

IUPAC Name: 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid[2]

-

Molecular Formula: C₅H₄N₂O₃S

-

Molecular Weight: 172.16 g/mol

-

-

Ionization Constant (pKa): The pKa values for this compound are not explicitly documented in publicly available literature. The molecule possesses a carboxylic acid functional group and acidic protons on the thiouracil ring, indicating the presence of at least two pKa values. These values will critically influence its solubility profile across different pH ranges. Therefore, experimental determination of the pKa is a crucial first step.

-

General Solubility: The parent compound, 2-thiouracil, exhibits very slight solubility in water but is readily soluble in alkaline solutions.[3] For this compound, a solubility of 50 mg/mL in 1 M NaOH has been reported, suggesting that the deprotonated (salt) form of the molecule is significantly more soluble.

Determination of Solubility in Buffered Solutions

The equilibrium solubility of this compound should be determined across a physiologically relevant pH range using the gold-standard shake-flask method.

Experimental Protocol: Shake-Flask Method

Objective: To ascertain the thermodynamic equilibrium solubility of this compound in various buffer systems at different pH values.

Materials:

-

This compound (powder form)

-

Phosphate (B84403) buffer systems (e.g., 50 mM at pH 5.8, 6.8, and 7.4)

-

Acetate buffer systems (e.g., 50 mM at pH 4.0 and 5.0)

-

Boric acid/borate buffer systems (e.g., 50 mM at pH 8.0 and 9.0)

-

High-performance liquid chromatography (HPLC) grade water, acetonitrile (B52724), and methanol (B129727)

-

Calibrated pH meter and analytical balance

-

Shaking incubator or orbital shaker

-

High-speed centrifuge

-

HPLC system equipped with a UV detector

Procedure:

-

Prepare a series of buffers at the designated pH values.

-

In separate vials, add an excess amount of this compound to a precise volume of each buffer. The continued presence of undissolved solid is crucial to confirm that saturation has been achieved.

-

Securely seal the vials and place them in a shaking incubator maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a duration sufficient to allow the system to reach equilibrium (typically 24 to 72 hours). The time to equilibrium should be confirmed experimentally by analyzing samples at various time points until the concentration of the dissolved compound stabilizes.

-

Upon reaching equilibrium, visually verify the presence of undissolved solid material.

-

Pellet the undissolved solid by centrifuging the samples at high speed.

-

Carefully extract a known volume of the clear supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of this compound in the diluted samples using a validated, stability-indicating HPLC method.

-

Each experimental condition should be performed in triplicate to ensure the reliability of the results.

Data Presentation: Tabulated Solubility Data

The obtained solubility data should be organized in a clear and concise tabular format for easy comparison and analysis.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Acetate | 4.0 | 25 | [Experimental Data] | [Calculated Data] |

| Acetate | 5.0 | 25 | [Experimental Data] | [Calculated Data] |

| Phosphate | 5.8 | 25 | [Experimental Data] | [Calculated Data] |

| Phosphate | 6.8 | 25 | [Experimental Data] | [Calculated Data] |

| Phosphate | 7.4 | 25 | [Experimental Data] | [Calculated Data] |

| Borate | 8.0 | 25 | [Experimental Data] | [Calculated Data] |

| Borate | 9.0 | 25 | [Experimental Data] | [Calculated Data] |

Stability Profiling in Buffered Solutions

Forced degradation studies are indispensable for elucidating the chemical stability of this compound and for the development of a robust stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under a variety of stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 80°C, with samples taken at 2, 4, 8, and 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C, with samples taken at 1, 2, 4, and 8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature, with samples taken at 2, 4, 8, and 24 hours.

-

Thermal Degradation: The solid compound maintained at 60°C for 1, 2, and 5 days. Additionally, a solution of the compound in a relevant buffer (e.g., phosphate buffer at pH 7.4) maintained at 60°C for 1, 2, and 5 days.

-

Photostability: A solution of the compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, in accordance with ICH Q1B guidelines.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with a minimal amount of NaOH to aid dissolution).

-

For each stress condition, dilute the stock solution to a known concentration using the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

At the predetermined time points, withdraw samples. For samples from acidic and basic hydrolysis, immediate neutralization is required.

-

Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended for assessing peak purity.

-

For the identification and structural elucidation of major degradation products, liquid chromatography-mass spectrometry (LC-MS) analysis is advised.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method must be developed and validated to ensure the separation of this compound from any potential degradation products. A suggested starting point for method development is as follows:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient elution using an aqueous buffer (e.g., 20 mM potassium phosphate, adjusted to pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by a UV scan of this compound.

-

Column Temperature: 30°C

Data Presentation: Tabulated Stability Data

The stability of this compound in a selected buffer (e.g., Phosphate Buffer at pH 7.4) and temperature (e.g., 25°C) should be documented in a tabular format.

| Time (days) | Remaining Compound (% of Initial) | Degradation Products (% Area) | Appearance of Solution |

| 0 | 100 | Not Detected | Clear and colorless |

| 1 | [Experimental Data] | [Experimental Data] | [Visual Observation] |

| 3 | [Experimental Data] | [Experimental Data] | [Visual Observation] |

| 7 | [Experimental Data] | [Experimental Data] | [Visual Observation] |

| 14 | [Experimental Data] | [Experimental Data] | [Visual Observation] |

| 30 | [Experimental Data] | [Experimental Data] | [Visual Observation] |

Visualizations of Experimental Workflows

Workflow for Equilibrium Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Workflow for Forced Degradation and Stability Testing

Caption: Workflow for Forced Degradation and Stability Testing.

Conclusion

This technical guide presents a robust framework for the comprehensive evaluation of the solubility and stability of this compound in various buffered environments. By adhering to these standardized protocols, researchers can generate high-quality, dependable data crucial for the advancement of this compound in research and potential therapeutic applications. The provided experimental workflows and templates for data presentation offer a clear and structured approach for these investigations. The current absence of extensive public data underscores the importance of conducting these studies to fully characterize this molecule of interest.

References

Potential Therapeutic Targets of 5-Carboxy-2-thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-thiouracil, a derivative of the pyrimidine (B1678525) analog 2-thiouracil (B1096), has emerged as a compound of interest with potential therapeutic applications, notably in oncology and infectious diseases. While direct evidence for its specific molecular targets remains under active investigation, structure-activity relationship (SAR) studies of closely related 2-thiouracil derivatives provide compelling insights into its probable mechanisms of action. This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound, drawing inferences from its structural analogs. The primary focus lies on its potential as an anticancer agent through the inhibition of key cell cycle regulators and as an antithyroid agent by targeting enzymes involved in thyroid hormone synthesis. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Potential Therapeutic Targets

Based on the established activities of its structural analogs, the following are proposed as potential therapeutic targets for this compound:

-

Cyclin-Dependent Kinase 2A (CDK2A): Numerous 2-thiouracil derivatives, particularly 2-thiouracil-5-sulfonamides, have demonstrated potent inhibitory activity against CDK2A.[1][2] This inhibition leads to cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may exert anticancer effects through a similar mechanism.

-

Thyroid Peroxidase (TPO): The 2-thiouracil scaffold is a well-known pharmacophore for the inhibition of thyroid peroxidase, a key enzyme in the biosynthesis of thyroid hormones.[3][4] Propylthiouracil (PTU), a closely related compound, is a clinically used antithyroid agent that acts by inhibiting TPO.[3] It is plausible that this compound shares this inhibitory activity.

-

5'-Deiodinase: Propylthiouracil also inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by inhibiting the enzyme 5'-deiodinase.[4][5] This dual action on both thyroid hormone synthesis and activation makes it an effective treatment for hyperthyroidism. The potential for this compound to inhibit this enzyme warrants investigation.

-

c-Kit Protein Tyrosine Kinase (PTK): Molecular docking studies of some 2-thiouracil sulfonamide derivatives have shown potential binding to the active site of c-Kit PTK, a receptor tyrosine kinase implicated in various cancers.[6]

-

Neuronal Nitric Oxide Synthase (nNOS): Certain thiouracil derivatives have been identified as competitive inhibitors of neuronal nitric oxide synthase, suggesting a potential role in neurological disorders.[7]

Quantitative Data

The following tables summarize the quantitative data available for 2-thiouracil derivatives, providing a basis for predicting the potential efficacy of this compound.

Table 1: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives Against Human Cancer Cell Lines [1]

| Compound | Cell Line | IC50 (µM) |

| 6b | A-2780 (ovarian) | 8.23 |

| HT-29 (colon) | 6.15 | |

| MCF-7 (breast) | 5.34 | |

| HepG2 (liver) | 9.12 | |

| 6d | A-2780 (ovarian) | 7.56 |

| HT-29 (colon) | 5.88 | |

| MCF-7 (breast) | 4.91 | |

| HepG2 (liver) | 8.43 | |

| 6e | A-2780 (ovarian) | 6.98 |

| HT-29 (colon) | 4.72 | |

| MCF-7 (breast) | 3.87 | |

| HepG2 (liver) | 7.65 | |

| 6f | A-2780 (ovarian) | 9.01 |

| HT-29 (colon) | 7.23 | |

| MCF-7 (breast) | 6.44 | |

| HepG2 (liver) | 10.21 | |

| 6g | A-2780 (ovarian) | 8.54 |

| HT-29 (colon) | 6.87 | |

| MCF-7 (breast) | 5.98 | |

| HepG2 (liver) | 9.76 | |

| 7b | A-2780 (ovarian) | 10.12 |

| HT-29 (colon) | 8.54 | |

| MCF-7 (breast) | 7.81 | |

| HepG2 (liver) | 11.34 | |

| 5-Fluorouracil (Reference) | A-2780 (ovarian) | 4.61 |

| HT-29 (colon) | 3.98 | |

| MCF-7 (breast) | 3.12 | |

| HepG2 (liver) | 6.87 |

Table 2: In Vitro CDK2A Inhibition by 2-Thiouracil-5-Sulfonamide Derivatives [1]

| Compound | % Inhibition at 10 µM | IC50 (µM) |

| 6b | 78.5 | 1.21 |

| 6d | 85.2 | 0.98 |

| 6e | 92.1 | 0.76 |

| 6f | 75.3 | 1.35 |

| 6g | 81.7 | 1.09 |

| 7b | 68.9 | 1.87 |

| Staurosporine (Reference) | 98.6 | 0.015 |

Table 3: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by Thiouracil Derivatives [7]

| Compound | Ki (µM) |

| 6-propyl-2-thiouracil | 14 |

| 6-methyl-2-thiouracil | 60 |

| S-methylthiouracil | 25 |

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from methods used to evaluate the anticancer activity of 2-thiouracil derivatives.[6]

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 72 hours.

-

Cell Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

In Vitro CDK2A Kinase Assay

This protocol is based on assays used to screen for CDK2A inhibitors among 2-thiouracil derivatives.[1]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Enzyme and Substrate Addition: To the wells of a 96-well plate, add the reaction buffer, a specific substrate for CDK2A (e.g., a histone H1-derived peptide), and the purified recombinant CDK2A/cyclin A2 enzyme complex.

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., Staurosporine) and a negative control (vehicle).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence Assay: Measure the fluorescence intensity, which correlates with the amount of phosphorylated substrate, using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the therapeutic targets of this compound, based on the known mechanisms of its analogs.

Caption: Potential mechanism of anticancer activity via CDK2A inhibition.

Caption: Potential mechanism of antithyroid activity.

Caption: General workflow for SAR studies of this compound.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent, with potential applications primarily in oncology and endocrinology. While direct experimental evidence for its molecular targets is still needed, the extensive research on its structural analogs strongly suggests that its biological activities are likely mediated through the inhibition of key enzymes such as CDK2A, thyroid peroxidase, and 5'-deiodinase.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and enzymatic assays to definitively identify the direct binding partners of this compound.

-

In Vivo Efficacy Studies: Evaluating the antitumor and antithyroid effects of this compound in relevant animal models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to assess its drug-like potential.

-

Lead Optimization: Synthesizing and screening derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. amboss.com [amboss.com]

- 5. Inhibition of 5'-deiodination of thyroxine suppresses the cold-induced increase in brown adipose tissue messenger ribonucleic acid for mitochondrial uncoupling protein without influencing lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. Thiouracil antithyroid drugs as a new class of neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Developing Antibacterial Agents from 5-Carboxy-2-thiouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antibacterial agents derived from 5-Carboxy-2-thiouracil. This document outlines the synthesis of potential antibacterial compounds, protocols for evaluating their efficacy, and insights into their potential mechanisms of action.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial drugs. This compound, a derivative of the pyrimidine (B1678525) nucleobase, presents a promising starting point for the synthesis of new antibacterial agents. Its structure allows for various modifications, including the formation of metal complexes and other derivatives, which may exhibit significant biological activity.[1] This document details the procedures for synthesizing and evaluating the antibacterial potential of such derivatives.

Synthesis of this compound Derivatives

The primary strategies for developing antibacterial agents from this compound involve the synthesis of its metal complexes and methylhydrazonium salts.[1]

Protocol for Synthesis of Metal Complexes

This protocol describes the synthesis of metal complexes of this compound with divalent metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)).

Materials:

-

This compound

-

Metal(II) chloride (e.g., MnCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Distilled water

-

Magnetic stirrer and hotplate

-

pH meter

-

Filtration apparatus

Procedure:

-

Dissolve 1 mmol of this compound in 20 mL of 0.1 M NaOH solution with gentle heating and stirring.

-

In a separate beaker, dissolve 1 mmol of the respective metal(II) chloride in 20 mL of distilled water.

-

Slowly add the metal salt solution to the this compound solution with constant stirring.

-

Adjust the pH of the resulting mixture to the optimal range for complex formation (typically pH 5-7) using 0.1 M NaOH or 0.1 M HCl.

-

Continue stirring the mixture at room temperature for 2-4 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with distilled water and then with a small amount of ethanol.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

-

Characterize the synthesized complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Protocol for Synthesis of Methylhydrazonium Salts

This protocol outlines the synthesis of methylhydrazonium salts of this compound.

Materials:

-

This compound

-

Methylhydrazine

-

Ethanol

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Suspend 1 mmol of this compound in 30 mL of ethanol.

-

Add a stoichiometric amount (1 mmol) of methylhydrazine to the suspension with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours, during which the salt should precipitate.

-

Collect the precipitated salt by filtration.

-

Wash the product with a small amount of cold ethanol.

-

Dry the methylhydrazonium salt in a vacuum desiccator.

-

Characterize the product using analytical methods such as NMR and elemental analysis.

Evaluation of Antibacterial Activity

The antibacterial efficacy of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Protocol for Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.[2][3]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform a serial two-fold dilution of the compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation

The following tables summarize the expected antibacterial activity of this compound derivatives based on the general activity of this class of compounds. Note: These are representative values and actual MICs must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Metal Complexes (µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| This compound-Cu(II) | 16 | 32 | 64 | >128 |

| This compound-Zn(II) | 32 | 64 | 128 | >128 |

| This compound-Ni(II) | 64 | 128 | >128 | >128 |

| This compound-Co(II) | 64 | 64 | 128 | >128 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 0.5 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Methylhydrazonium Salt (µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| This compound Methylhydrazonium Salt | 128 | 256 | >256 | >256 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 0.5 |

Potential Mechanism of Action

The antibacterial mechanism of thiouracil derivatives is not fully elucidated but is thought to involve the inhibition of essential cellular processes. For some thiouracil analogs, the proposed mechanism involves hijacking the pyrimidine salvage pathway, leading to the incorporation of the analog into RNA and subsequent disruption of cellular function. Another potential mechanism is the inhibition of specific bacterial enzymes, such as SecA ATPase, which is crucial for protein translocation across the cell membrane.

Visualizations

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Carboxy-2-thiouracil Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of metal complexes incorporating the ligand 5-Carboxy-2-thiouracil (5-CTU). The information compiled herein is intended to guide researchers in the development of novel metal-based drugs with potential antitumor activity.

Introduction

This compound, a derivative of uracil, presents multiple coordination sites—the carboxylate group, the thioamide group, and the amide group—making it a versatile ligand for the synthesis of various metal complexes.[1] The resulting coordination compounds with transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) have garnered interest due to their potential as therapeutic agents, particularly in oncology.[2][3] The biological activity of these complexes is thought to arise from the synergistic effect of the metal ion and the ligand, potentially through mechanisms involving the inhibition of DNA replication and protein synthesis in cancer cells.[2]

Synthesis of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reaction is generally 1:1 between the metal ion and the ligand.[2]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Metal(II) Complexes of this compound

This protocol is a representative procedure based on the synthesis described for Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes.[2]

Materials:

-

This compound (5-CTU)

-

Metal(II) nitrate (B79036) hexahydrate (e.g., Mn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, etc.)

-

Ethanol

-

Deionized water

-

Ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of this compound in a minimal amount of a 1:1 (v/v) ethanol-water mixture with gentle heating.

-

In a separate beaker, dissolve 10 mmol of the respective metal(II) nitrate hexahydrate in a minimal amount of deionized water.

-

Slowly add the aqueous solution of the metal salt to the solution of this compound with continuous stirring.

-

A precipitate should form upon mixing. Heat the reaction mixture to 50-55 °C and stir for 2-3 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated complex by vacuum filtration using a Büchner funnel.

-

Wash the precipitate sequentially with hot water, then ethanol, and finally with ether to remove any unreacted starting materials and impurities.

-

Dry the final product in an oven at 50-55 °C to a constant weight.

Characterization of Metal Complexes

The synthesized complexes can be characterized using a variety of analytical techniques to confirm their structure and purity.

| Technique | Purpose | Expected Observations |

| Elemental Analysis (C, H, N, S) | To determine the elemental composition and confirm the stoichiometry of the complex. | The experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed formula of the complex. |

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand to the metal ion. | Shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻), thioamide (C=S), and amide (C=O) groups of 5-CTU upon complexation indicate their involvement in bonding with the metal ion. The appearance of new bands in the far-IR region can be attributed to M-O and M-S vibrations.[2] |

| Electronic Spectroscopy (UV-Vis) | To study the electronic transitions and infer the geometry of the complex. | The electronic spectra of the complexes will show bands corresponding to d-d electronic transitions and charge transfer bands. The position and number of these bands can help in determining the coordination geometry (e.g., octahedral, tetrahedral). |

| Magnetic Susceptibility | To determine the number of unpaired electrons in the metal center and infer the geometry of the complex. | The measured magnetic moment can distinguish between high-spin and low-spin complexes and provide evidence for the coordination environment of the metal ion. For example, a magnetic moment of 5.75 B.M. for the Mn(II) complex is indicative of a high-spin octahedral geometry.[4] |

| Powder X-ray Diffraction (PXRD) | To determine the crystalline or amorphous nature of the complex and to obtain structural information. | The PXRD pattern will indicate whether the synthesized complex is crystalline or amorphous. For crystalline samples, the pattern can be indexed to determine the unit cell parameters. |

Table 1: Physicochemical and Spectroscopic Data of this compound and its Metal Complexes[2]

| Compound | Color | M.P. (°C) | Yield (%) | Magnetic Moment (B.M.) | Electronic Spectra (nm) |

| 5-CTU | White | >300 | - | - | - |

| [Mn(5-CTU)(H₂O)₃]NO₃ | Light Pink | >300 | 75 | 5.75 | 357, 375, 460 |

| [Co(5-CTU)(H₂O)₃]NO₃ | Pink | >300 | 78 | 4.98 | 480, 550 |

| [Ni(5-CTU)(H₂O)₃]NO₃ | Green | >300 | 80 | 3.15 | 380, 650, 740 |

| [Cu(5-CTU)(H₂O)₃]NO₃ | Greenish Blue | >300 | 82 | 1.85 | 680 |

| [Zn(5-CTU)(H₂O)₃]NO₃ | White | >300 | 85 | Diamagnetic | - |

| [Cd(5-CTU)(H₂O)₃]NO₃ | White | >300 | 83 | Diamagnetic | - |

Table 2: Key Infrared Spectral Bands (cm⁻¹) of this compound and its Metal Complexes[2]

| Compound | ν(COO⁻)asym | ν(COO⁻)sym | ν(C=S) | ν(M-O) | ν(M-S) |

| 5-CTU | 1660 | 1450 | 1180 | - | - |

| [Mn(5-CTU)(H₂O)₃]NO₃ | 1680 | 1430 | 1160 | 450 | 380 |

| [Co(5-CTU)(H₂O)₃]NO₃ | 1685 | 1425 | 1155 | 455 | 385 |

| [Ni(5-CTU)(H₂O)₃]NO₃ | 1690 | 1420 | 1150 | 460 | 390 |

| [Cu(5-CTU)(H₂O)₃]NO₃ | 1695 | 1415 | 1145 | 465 | 395 |

| [Zn(5-CTU)(H₂O)₃]NO₃ | 1675 | 1435 | 1165 | 445 | 375 |

| [Cd(5-CTU)(H₂O)₃]NO₃ | 1670 | 1440 | 1170 | 440 | 370 |

Application in Drug Development: Antitumor Activity

Metal complexes of this compound have been evaluated for their antitumor activity against Sarcoma-180 (S-180) tumor cells, demonstrating potential for cancer therapy.[2] The proposed mechanism of action involves the inhibition of DNA replication and protein synthesis within the tumor cells.

Proposed Mechanism of Antitumor Activity

Caption: Proposed mechanism of antitumor activity for this compound metal complexes.

Protocol 2: In Vitro Cytotoxicity Assay against Sarcoma-180 Cells

This protocol describes a general method for assessing the in vitro cytotoxicity of the synthesized complexes using a colorimetric assay such as the MTT assay.

Materials:

-

Sarcoma-180 (S-180) tumor cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized metal complexes

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

Equipment:

-

Cell culture incubator (37 °C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader

-

Multichannel pipette

Procedure:

-

Culture S-180 cells in complete medium in a cell culture flask.

-

Harvest the cells and perform a cell count to determine cell viability and concentration.

-

Seed the 96-well plates with S-180 cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the culture medium.

-

After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of the test complexes. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Antitumor Activity Assay in a Sarcoma-180 Murine Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of the complexes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Swiss albino mice

-

Sarcoma-180 (S-180) tumor cells

-

Synthesized metal complexes

-

Saline solution (0.9% NaCl)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Equipment:

-

Syringes and needles

-

Animal cages

-

Calipers

Procedure:

-

Maintain S-180 ascites tumor cells by serial intraperitoneal transplantation in mice.

-

For the solid tumor model, aspirate the ascitic fluid and dilute with saline to a concentration of 2 x 10⁶ cells/0.1 mL.

-

Inject 0.1 mL of the cell suspension subcutaneously into the right hind leg of the mice.

-

Randomly divide the mice into groups (e.g., control group, positive control group, and treatment groups for each complex at different doses).

-

24 hours after tumor implantation, start the treatment by intraperitoneal injection of the test complexes (suspended in vehicle) daily for a specified period (e.g., 9 days). The control group receives only the vehicle.

-

Monitor the tumor size by measuring the tumor diameter with calipers every other day.

-

At the end of the treatment period, sacrifice the mice, and excise the tumors.

-

Weigh the tumors and calculate the percentage of tumor growth inhibition.

Table 3: In Vivo Antitumor Activity of this compound Metal Complexes against Sarcoma-180 Solid Tumor[2]

| Compound | Dose (mg/kg/day) | Tumor Weight (g) (Mean ± SD) | % Inhibition of Tumor Growth |

| Control | - | 2.15 ± 0.25 | - |

| 5-CTU | 50 | 1.85 ± 0.18 | 13.9 |

| [Mn(5-CTU)(H₂O)₃]NO₃ | 50 | 1.10 ± 0.15 | 48.8 |

| [Co(5-CTU)(H₂O)₃]NO₃ | 50 | 1.25 ± 0.12 | 41.8 |

| [Ni(5-CTU)(H₂O)₃]NO₃ | 50 | 1.40 ± 0.20 | 34.8 |

| [Cu(5-CTU)(H₂O)₃]NO₃ | 50 | 0.95 ± 0.10 | 55.8 |

| [Zn(5-CTU)(H₂O)₃]NO₃ | 50 | 1.65 ± 0.22 | 23.2 |

| [Cd(5-CTU)(H₂O)₃]NO₃ | 2.5 | Toxic | - |

Conclusion

The metal complexes of this compound exhibit promising potential as antitumor agents. The synthetic route is straightforward, and the resulting complexes can be well-characterized by standard analytical methods. In particular, the copper(II) and manganese(II) complexes have shown significant inhibition of Sarcoma-180 tumor growth in vivo.[2] Further research, including detailed mechanistic studies and evaluation against a broader range of cancer cell lines, is warranted to fully elucidate their therapeutic potential and advance their development as novel anticancer drugs.

References

Synthesis of 2-Thiouracil-5-Sulfonamides: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-thiouracil-5-sulfonamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antioxidant activities.[1][2] The protocols outlined below are based on established synthetic methodologies and are intended to be a practical resource for researchers in the field.

Overview of Synthetic Strategy

The synthesis of 2-thiouracil-5-sulfonamides is typically achieved through a two-step process. The first step involves the chlorosulfonation of a 2-thiouracil (B1096) derivative to yield a key intermediate, 2-thiouracil-5-sulfonyl chloride. This intermediate is then reacted with a variety of primary or secondary amines to afford the desired 2-thiouracil-5-sulfonamide derivatives.

Experimental Protocols

Materials and Methods

Materials:

-

2-Thiouracil or 6-methyl-2-thiouracil

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional)

-

Appropriate primary or secondary amine

-

Absolute Ethanol (B145695)

-

Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution (dilute)

-

Hydrochloric acid (dilute)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

-

Vacuum filtration apparatus

-

Melting point apparatus

-

Standard laboratory glassware

Characterization Equipment:

-

Infrared (IR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

Mass Spectrometer (MS)

Synthesis of 2-Thiouracil-5-sulfonyl chloride (Intermediate)

The initial and crucial step is the chlorosulfonation of the 2-thiouracil ring.[3][4]

Procedure:

-

In a round-bottom flask, carefully add 2-thiouracil or its derivative (e.g., 6-methyl-2-thiouracil, 0.055 mol).

-

Under constant stirring and in a fume hood, slowly add chlorosulfonic acid (0.055 mol). An optional addition of thionyl chloride can be used in some procedures.[5]

-

Heat the reaction mixture to 120°C and reflux for 8 hours.[2][3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice.

-

A precipitate of 2-thiouracil-5-sulfonyl chloride will form.

-

Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent system like DMF/water to yield the pure sulfonyl chloride intermediate.[3]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 2-thiouracil-5-sulfonamides.

General Procedure for the Synthesis of 2-Thiouracil-5-sulfonamides

The synthesized 2-thiouracil-5-sulfonyl chloride is then used to create a library of sulfonamide derivatives by reacting it with various amines.[2][3]

Procedure:

-